

Application Notes and Protocols: (4-Bromo-3-methylphenyl)methanol in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: (4-Bromo-3-methylphenyl)methanol

Cat. No.: B136240

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Abstract

(4-Bromo-3-methylphenyl)methanol is a versatile chemical intermediate recognized for its utility in the synthesis of complex molecular frameworks.^[1] Its unique substitution pattern, featuring a reactive bromine atom and a methyl group on the phenyl ring, makes it a valuable building block in medicinal chemistry.^[1] These functional groups provide multiple sites for chemical modification, enabling the construction of diverse compound libraries for drug discovery. This document provides detailed application notes and experimental protocols for the use of **(4-Bromo-3-methylphenyl)methanol** as a precursor in the synthesis of biologically active compounds, with a specific focus on novel pyrazine-2-carboxamide derivatives with potential therapeutic applications.

Physicochemical Properties and Safety

A summary of the key physicochemical properties of **(4-Bromo-3-methylphenyl)methanol** is provided in the table below.

Property	Value	Reference
CAS Number	149104-89-2	[1][2]
Molecular Formula	C ₈ H ₉ BrO	[2][3][4]
Molecular Weight	201.06 g/mol	[2][5]
Melting Point	30-35 °C	[1]
Appearance	White low melting crystalline solid	[1]
Purity	≥ 97% (GC)	[1]

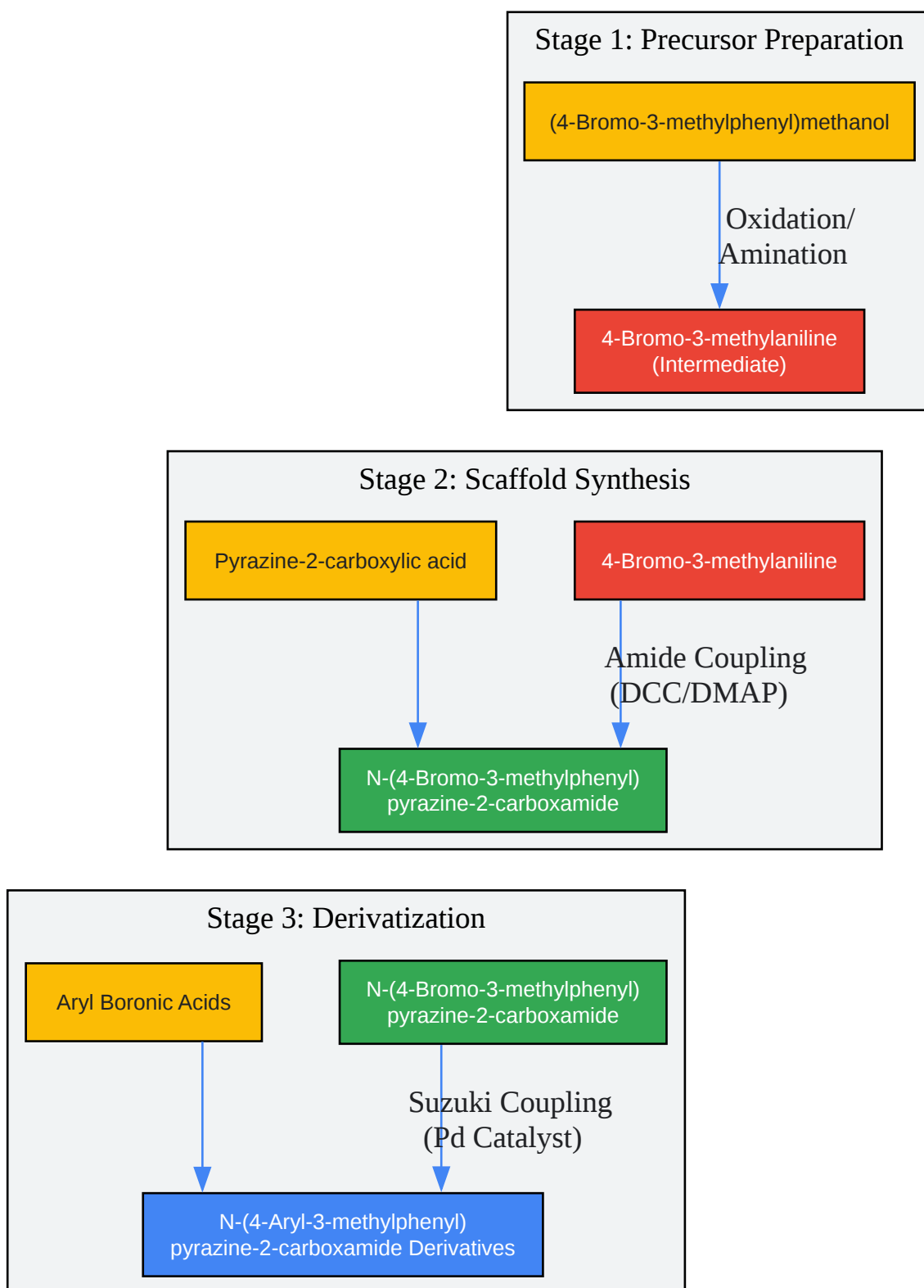
Safety and Handling: **(4-Bromo-3-methylphenyl)methanol** is harmful if swallowed and causes skin and eye irritation.[4][5] It is recommended to handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Store in a cool, dry place, typically at 0-8 °C.[1]

Application in the Synthesis of Bioactive Molecules

(4-Bromo-3-methylphenyl)methanol serves as a key starting material for multi-step syntheses. A notable application is in the preparation of substituted anilines, which are themselves crucial intermediates for a wide range of pharmaceuticals. The following sections detail the synthesis of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have demonstrated significant antibacterial and enzyme inhibitory activity.

Experimental Workflow: From Precursor to Bioactive Derivatives

The overall synthetic strategy involves a three-stage process: first, the conversion of the starting material, **(4-Bromo-3-methylphenyl)methanol**, to the corresponding aniline intermediate; second, the formation of a core pyrazine-carboxamide scaffold via an amide coupling reaction; and third, diversification of this scaffold through Suzuki cross-coupling reactions to yield the final bioactive compounds.



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Figure 1. Synthetic workflow for bioactive pyrazine derivatives.

Protocol 1: Synthesis of 4-Bromo-3-methylaniline from (4-Bromo-3-methylphenyl)methanol

This protocol describes a standard laboratory procedure to convert the starting alcohol into the required aniline intermediate. This conversion is a necessary first step to enable the subsequent amide coupling.

Materials:

- **(4-Bromo-3-methylphenyl)methanol**
- Thionyl chloride (SOCl_2)
- Sodium azide (NaN_3)
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous Toluene
- Anhydrous Diethyl ether or Tetrahydrofuran (THF)
- Dimethylformamide (DMF)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flasks, reflux condenser, magnetic stirrer, dropping funnel

Procedure:

- **Chlorination:** Dissolve **(4-Bromo-3-methylphenyl)methanol** (1.0 eq) in anhydrous toluene. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours until TLC indicates completion. Remove the solvent under reduced pressure to obtain 4-bromo-1-(chloromethyl)-3-methylbenzene.
- **Azidation:** Dissolve the crude chloride in DMF and add sodium azide (1.5 eq). Heat the mixture to 60-70 °C and stir for 3-5 hours. After cooling, pour the reaction mixture into water

and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO_4 , and concentrate to yield 1-(azidomethyl)-4-bromo-3-methylbenzene.

- Reduction: In a separate flask, prepare a suspension of LiAlH_4 (1.5 eq) in anhydrous THF. Cool to 0 °C and add a solution of the azide in THF dropwise. Allow the reaction to warm to room temperature and then reflux for 4 hours. Cool the mixture to 0 °C and quench sequentially by careful, dropwise addition of water, 15% NaOH (aq), and then more water. Filter the resulting solids and wash thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield 4-Bromo-3-methylaniline.

Protocol 2: Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide

This protocol is adapted from a published procedure for the synthesis of the core scaffold.[6]

Materials:

- Pyrazine-2-carboxylic acid
- 4-Bromo-3-methylaniline
- N,N'-Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM)
- 100 mL Schlenk flask, magnetic stirrer

Procedure:

- To an oven-dried 100 mL Schlenk flask, add pyrazine-2-carboxylic acid (1.0 eq, 10 mmol), 4-bromo-3-methylaniline (1.0 eq, 10 mmol), and DMAP (0.2 eq, 2.0 mmol).[6]
- Add 50 mL of DCM and cool the reaction mixture to 0 °C using an ice bath while stirring continuously.[6]

- Once the temperature reaches 0 °C, add DCC (1.1 eq, 11 mmol) to the mixture under an inert atmosphere (e.g., argon or nitrogen).[6]
- Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours, monitoring by TLC.[6]
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide. A typical yield for this reaction is approximately 83%.[6]

Protocol 3: Suzuki Coupling for Synthesis of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamide Derivatives

This protocol details the palladium-catalyzed Suzuki cross-coupling reaction to introduce aryl diversity at the 4-position of the phenyl ring.[6]

Materials:

- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- Various aryl boronic acids
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium phosphate (K₃PO₄)
- 1,4-Dioxane and Water (10:1 mixture)
- Schlenk tube, magnetic stirrer, inert atmosphere setup

Procedure:

- In a dried Schlenk tube, combine N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide (1.0 eq, 1 mmol), the desired aryl boronic acid (1.0 eq, 1 mmol), K_3PO_4 (2.0 eq, 2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq, 5 mol%).^[6]
- Evacuate and backfill the tube with an inert gas (e.g., argon).
- Add 8.25 mL of a 10:1 mixture of 1,4-dioxane and water via syringe.^[6]
- Heat the reaction mixture to 90 °C and stir for 24 hours. Monitor the reaction progress by TLC.^[6]
- After completion, cool the mixture to room temperature. Add water and extract with ethyl acetate.^[6]
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product via column chromatography to yield the final N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamide derivative.^[6]

Quantitative Data Summary

The yields and biological activity data for a series of synthesized derivatives are summarized below.

Table 1: Synthesis Yields of Pyrazine-2-carboxamide Derivatives

Compound ID	Aryl Boronic Acid Substituent	Yield (%)
5a	3-Chloro-4-fluorophenyl	60
5b	4-Fluorophenyl	75
5c	4-Methylphenyl	80
5d	4-(Trifluoromethyl)phenyl	85

Data sourced from MDPI,
Pharmaceuticals (Basel),
2024.[6]

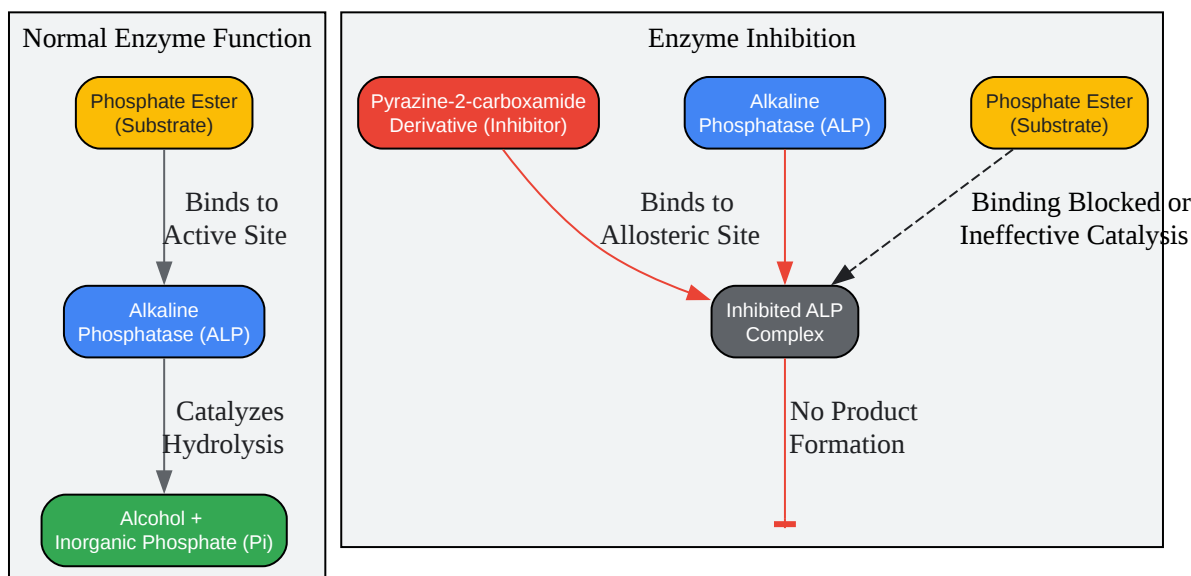
Table 2: Biological Activity of Pyrazine-2-carboxamide Derivatives

Compound ID	Antibacterial Activity (MIC, mg/mL vs. XDR S. Typhi)	Alkaline Phosphatase Inhibition (IC ₅₀ , µM)
5a	>50	2.415 ± 0.08
5b	12.5	1.936 ± 0.05
5c	25	2.219 ± 0.06
5d	6.25	1.469 ± 0.02

Data sourced from MDPI,
Pharmaceuticals (Basel),
2024.[6]

Mechanism of Action: Alkaline Phosphatase Inhibition

Alkaline phosphatases (ALPs) are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH, playing roles in various physiological and pathological processes.[7][8] Potent and selective inhibitors of ALPs are valuable tools for studying these processes and may have therapeutic potential. Kinetic studies on related compounds suggest a non-competitive mode of inhibition.[7][8][9]



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Figure 2. Non-competitive inhibition of Alkaline Phosphatase.

Conclusion

(4-Bromo-3-methylphenyl)methanol is a highly valuable and adaptable precursor for pharmaceutical synthesis. The protocols provided herein demonstrate a clear pathway from this starting material to the generation of a library of N-(4-Aryl-3-methylphenyl)pyrazine-2-carboxamide derivatives. The quantitative data confirm the efficiency of the synthetic route and the potent biological activity of the resulting compounds as both antibacterial agents and alkaline phosphatase inhibitors. The inherent reactivity of the bromine and methyl functionalities suggests that this precursor holds significant potential for the development of a wide array of other novel therapeutic agents.

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